REACTION_CXSMILES
|
C1(=O)CCCC=C1.[CH2:8]([O:10][C:11](=[O:28])[CH:12]([CH:18]1[CH2:23][CH2:22][CH:21](CCC)[C:20](=[O:27])[CH2:19]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>>[CH2:16]([O:15][C:13](=[O:14])[CH:12]([CH:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:27])[CH2:19]1)[C:11]([O:10][CH2:8][CH3:9])=[O:28])[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1CC(C(CC1)CCC)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(=O)CCCC=C1.[CH2:8]([O:10][C:11](=[O:28])[CH:12]([CH:18]1[CH2:23][CH2:22][CH:21](CCC)[C:20](=[O:27])[CH2:19]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>>[CH2:16]([O:15][C:13](=[O:14])[CH:12]([CH:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:27])[CH2:19]1)[C:11]([O:10][CH2:8][CH3:9])=[O:28])[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1CC(C(CC1)CCC)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1CC(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |